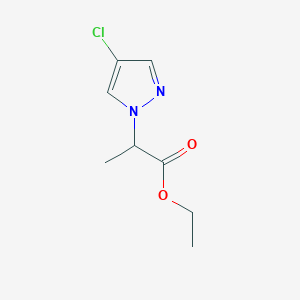
ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl ester group and a chloro-substituted pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
科学研究应用
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
相似化合物的比较
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 2-(4-methyl-1H-pyrazol-1-yl)propanoate: Contains a methyl group instead of a chloro group.
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate: Contains a nitro group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
生物活性
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a chlorine atom. Its molecular formula is C8H10ClN3O2, with a molecular weight of approximately 203.63 g/mol. The presence of the pyrazole moiety is crucial for its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions with active site residues. This inhibition can lead to altered metabolic pathways, making it a candidate for drug development.
- Receptor Modulation : The pyrazole structure allows for interaction with various receptor sites, potentially modulating their activity and influencing physiological responses.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, possibly through inhibition of cyclooxygenase enzymes, which play a role in inflammatory processes .
- Antitumor Activity : Research has shown that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor potential .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds. Below are key findings:
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to understand its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | C8H10BrN3O2 | Bromine substitution may enhance reactivity but alter biological activity. |
| Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate | C8H10FN3O2 | Fluorine substitution affects pharmacokinetics and receptor binding affinity. |
属性
IUPAC Name |
ethyl 2-(4-chloropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEOASZSAMFAPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













